molecular formula C15H19Br2NO2 B12458313 5,6-dibromo-2-cyclohexylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

5,6-dibromo-2-cyclohexylhexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B12458313
M. Wt: 405.12 g/mol
InChI Key: FIGDEIISZPQCOA-UHFFFAOYSA-N
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Description

8,9-Dibromo-4-cyclohexyl-4-azatricyclo[5210(2),?]decane-3,5-dione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dibromo-4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by bromination and cyclohexyl substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

8,9-Dibromo-4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromine atoms or other substituents.

    Substitution: Halogen atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8,9-Dibromo-4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8,9-dibromo-4-cyclohexyl-4-azatricyclo[5.2.1.0(2),?]decane-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Dibromo-4-(2,5-dimethylphenyl)-4-azatricyclo[5.2.1.0(2),6]decane-3,5-dione
  • 8,9-Dibromo-4-phenyl-4-azatricyclo[5.2.1.0(2),6]decane-3,5-dione
  • 8,9-Dibromo-4-(5-chloro-2-hydroxyphenyl)-4-azatricyclo[5.2.1.0(2),6]decane-3,5-dione

Uniqueness

8,9-Dibromo-4-cyclohexyl-4-azatricyclo[5210(2),?]decane-3,5-dione is unique due to its cyclohexyl substitution, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H19Br2NO2

Molecular Weight

405.12 g/mol

IUPAC Name

8,9-dibromo-4-cyclohexyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C15H19Br2NO2/c16-12-8-6-9(13(12)17)11-10(8)14(19)18(15(11)20)7-4-2-1-3-5-7/h7-13H,1-6H2

InChI Key

FIGDEIISZPQCOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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